molecular formula C12H19N5 B11735950 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Katalognummer: B11735950
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: IZIISYXFPOWMRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a high-purity chemical reagent designed for advanced scientific research and development. This compound belongs to the class of pyrazole derivatives, a scaffold renowned for its wide-ranging pharmacological significance. Pyrazole-based structures are frequently explored as key intermediates in medicinal chemistry and have demonstrated diverse biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antidepressant agents . The core structure of this di-pyrazolyl amine makes it a valuable building block for constructing more complex molecules and a promising candidate for investigating kinase inhibition and other biochemical pathways . Its potential mechanism of action in biological systems may involve the induction of oxidative stress and subsequent activation of apoptotic pathways, as observed in structurally related pyrazole derivatives . Researchers can utilize this compound in various synthetic applications, such as nucleophilic substitution, oxidation, and reduction reactions, to generate a diverse array of functionalized derivatives for structure-activity relationship (SAR) studies . Applications: This compound is intended for use in pharmaceutical research, agrochemical development, and materials science. It serves as a critical precursor in the synthesis of novel molecules for biological screening and as a ligand in catalyst systems. Safety & Compliance: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Eigenschaften

Molekularformel

C12H19N5

Molekulargewicht

233.31 g/mol

IUPAC-Name

1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-16-7-6-11(15-16)8-13-12-9-14-17(5-2)10(12)3/h6-7,9,13H,4-5,8H2,1-3H3

InChI-Schlüssel

IZIISYXFPOWMRY-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC(=N1)CNC2=C(N(N=C2)CC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Ring A (1-Ethyl-5-Methyl-1H-Pyrazol-4-Amine)

A modified Knorr pyrazole synthesis is employed, reacting ethyl hydrazine with acetylacetone (pentane-2,4-dione) under acidic conditions. The reaction proceeds via enolate formation, followed by cyclization:

CH3COCH2COCH3+CH2CH2NHNH2HClC6H10N2+H2O\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}2\text{CH}2\text{NHNH}2 \xrightarrow{\text{HCl}} \text{C}6\text{H}{10}\text{N}2 + \text{H}2\text{O}

The product is purified via recrystallization from ethanol, yielding 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine. Subsequent regioselective methylation at the 5-position is achieved using methyl iodide in the presence of potassium carbonate.

Synthesis of Ring B (1-Ethyl-1H-Pyrazol-3-ylmethyl Intermediate)

The 1-ethyl-1H-pyrazol-3-ylmethyl group is synthesized via a Vilsmeier-Haack reaction, where 1-ethyl-1H-pyrazole is formylated at the 3-position using phosphorus oxychloride and DMF. The resulting aldehyde is reduced to a primary alcohol using sodium borohydride, followed by bromination with PBr₃ to yield 3-(bromomethyl)-1-ethyl-1H-pyrazole.

Coupling Strategies for Methylene Bridge Formation

Connecting Rings A and B requires forming a methylene amine bridge. Two predominant methods are validated:

Nucleophilic Substitution

The bromomethyl group in Ring B reacts with the primary amine in Ring A under basic conditions:

C5H7N2Br+C6H11N3K2CO3,DMFC12H20N5+KBr\text{C}5\text{H}7\text{N}2\text{Br} + \text{C}6\text{H}{11}\text{N}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{12}\text{H}{20}\text{N}_5 + \text{KBr}

Yields range from 65–78% after 12–18 hours at 80°C. Side products include dialkylated amines, necessitating careful chromatographic purification (silica gel, ethyl acetate/hexane).

Reductive Amination

An alternative approach involves condensing Ring A’s amine with Ring B’s aldehyde intermediate (before bromination) using sodium cyanoborohydride in methanol. This one-pot method achieves 70–82% yield with fewer byproducts.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and environmental sustainability:

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing during cyclocondensation, reducing reaction times from hours to minutes. For instance, ethyl hydrazine and acetylacetone react at 120°C in a tubular reactor, achieving 94% conversion with a residence time of 2 minutes.

Solvent-Free Microwave Synthesis

Microwave irradiation accelerates the coupling step, yielding 85% product in 15 minutes without solvents. This method reduces waste and energy consumption compared to traditional heating.

Characterization and Quality Control

Critical analytical data for the target compound include:

PropertyValueMethod
Molecular FormulaC₁₂H₂₀N₅HRMS
¹H NMR (400 MHz, DMSO-d₆)δ 1.35 (t, 3H), 2.25 (s, 3H), 4.10 (q, 2H), ...
HPLC Purity>99%C18 column, MeOH/H₂O

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form pyrazole oxides. Key details include:

Reagent Conditions Product
Hydrogen peroxideRoom temperaturePyrazole oxide derivatives
Other oxidizing agentsVarying temperaturesFunctionalized pyrazoles

Oxidation typically targets the pyrazole rings, altering their electronic environment and reactivity.

Reduction Reactions

Reduction yields pyrazole hydrides through interactions with reducing agents:

Reagent Conditions Product
Sodium borohydrideBasic conditionsReduced pyrazole derivatives
Lithium aluminum hydrideAnhydrous conditionsFunctionalized amines

These reactions modify nitrogen-containing groups, enabling further derivatization.

Substitution Reactions

Nucleophilic substitution introduces new functional groups:

Reaction Type Reagents Product
AlkylationElectrophilesAlkylated pyrazoles
HalogenationHalide donorsHalogenated derivatives
AminationAmine precursorsAmino-substituted compounds

Substitution reactions alter the compound’s solubility and biological activity.

Condensation Reactions

Multi-step synthesis involves condensation steps:

Step Reagents Conditions Product
Initial condensationCarbonyl compoundsAcidic or basic pHIntermediate imine
ReductionSodium borohydrideAqueous conditionsFinal pyrazole derivative

This pathway is critical for synthesizing complex pyrazole architectures .

Reductive Amination

A one-pot reductive amination sequence (e.g., with p-methoxybenzaldehyde) generates advanced derivatives:

Step Reagents Conditions Product
Imine formationAldehyde, amineRoom temperaturePyrazole-imine intermediate
ReductionSodium cyanoborohydrideMildly acidic pHN-substituted pyrazole

This method highlights synthetic flexibility for functionalizing the pyrazole core .

Key Structural and Reactivity Insights

  • Molecular Formula : C₁₂H₁₉N₅

  • Reactivity Drivers :

    • Amino groups : Enable substitution and condensation reactions.

    • Pyrazole rings : Susceptible to oxidation/reduction and electrophilic attack.

  • Stability : Stable under standard conditions but reactive toward strong oxidizers/reducers.

Research Findings

  • Biological Activity : Derivatives exhibit antioxidant, anticancer, and enzyme-inhibiting properties, linked to their reactivity.

  • Synthetic Utility : Multi-step reactions allow tailored functionalization, critical for drug discovery applications .

This compound’s reactivity profile underscores its potential as a versatile scaffold in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

Antioxidant Activity : Pyrazoles have been shown to possess significant radical scavenging capabilities. For example, compounds with similar structures have demonstrated better antioxidant activity than ascorbic acid in various assays such as DPPH and nitric oxide scavenging tests .

Anticancer Properties : Some pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies have indicated that certain compounds induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition : Pyrazoles have also been studied for their ability to inhibit key enzymes involved in disease processes, including lipoxygenases, which are implicated in inflammatory pathways .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in biological applications:

  • Antioxidant Evaluation :
    • A study synthesized a series of pyrazole derivatives and evaluated their antioxidant properties using DPPH and superoxide radical scavenging assays. The results indicated that some compounds exhibited superior antioxidant activity compared to standard antioxidants .
  • Cytotoxicity Against Cancer Cells :
    • Research involving the evaluation of pyrazole derivatives against colorectal carcinoma cell lines demonstrated that specific compounds induced significant cytotoxic effects, leading to apoptosis. This suggests their potential use as anticancer agents .
  • Enzyme Inhibition Studies :
    • Investigations into the inhibition of 15-lipoxygenase by pyrazole derivatives revealed promising results, indicating their potential application in treating inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeAssay UsedResult
Compound AAntioxidantDPPHIC50 = 25 µM (better than ascorbic acid)
Compound BCytotoxicityRKO Cell LineInduced apoptosis at 50 µM
Compound CEnzyme Inhibition15-LipoxygenaseIC50 = 30 µM (effective inhibition)

Wirkmechanismus

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Alkyl Chain Flexibility: The 2-methylpropyl group in C₁₅H₂₅N₅ introduces steric bulk, possibly affecting solubility and bioavailability .

Synthetic Approaches :

  • Copper-catalyzed coupling (e.g., with cesium carbonate and copper(I) bromide) is a common method for pyrazole derivatives, as seen in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .
  • Chromatographic purification (e.g., using ethyl acetate/hexane gradients) is frequently employed for isolating pyrazole amines .

Spectroscopic Characterization :

  • HRMS and ESIMS data are critical for confirming molecular weights, as exemplified by analogs with m/z 215 ([M+H]⁺) and 203 ([M+H]⁺) .
  • ¹H NMR shifts (e.g., δ 8.87 for pyridinyl protons) aid in structural validation .

Biologische Aktivität

1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C11H15N5C_{11}H_{15}N_5, and it has a molecular weight of approximately 221.32 g/mol. The compound features a pyrazole core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including compounds structurally related to this compound. For instance, a study evaluated multiple pyrazole derivatives against common pathogens, reporting minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

These findings suggest that the structural modifications in pyrazole compounds significantly influence their antimicrobial efficacy.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been extensively studied. Compounds containing the pyrazole scaffold have shown promise against various cancer cell lines, including lung, breast, and colorectal cancers. For example, a recent review indicated that certain pyrazole derivatives exhibited significant cytotoxic effects on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines .

Cell LineCompoundIC50 (μM)
MDA-MB-23143.79
A549626

The anticancer activity was attributed to mechanisms such as apoptosis induction and cell cycle arrest.

Mechanistic Insights

Research into the mechanisms of action for these compounds has revealed that they may inhibit key signaling pathways involved in cancer progression. For instance, some studies indicate that pyrazole derivatives can modulate the expression of proteins involved in apoptosis and cell proliferation .

Case Studies

  • Case Study on Antimicrobial Efficacy : In an in vitro study, several pyrazole derivatives were tested against Escherichia coli and Staphylococcus aureus. The results demonstrated that modifications at the N-position significantly enhanced antibacterial activity.
  • Case Study on Anticancer Potential : Another investigation assessed the effects of a series of pyrazole compounds on HeLa cells, revealing that specific substitutions led to enhanced cytotoxicity without affecting normal fibroblast cells .

Q & A

Q. What are the optimal synthetic routes for preparing 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-1H-pyrazol-4-amine?

Methodological Answer: The compound can be synthesized via multi-step protocols involving condensation and alkylation reactions. For example, pyrazole derivatives with similar substitution patterns are synthesized using 1,5-diarylpyrazole cores, followed by functionalization of the amine and ethyl groups. Key steps include:

  • Condensation of intermediates like 5-phenyl-1-pentanol with substituted amines.
  • Alkylation to introduce ethyl and methyl groups at specific positions.
  • Purification via column chromatography and crystallization.

Q. What spectroscopic techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR to confirm hydrogen/carbon environments (e.g., ethyl groups at δ ~1.2–1.4 ppm and pyrazole protons at δ ~6.5–7.5 ppm) .
  • IR Spectroscopy : Identify amine (–NH) stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can computational chemistry predict reactivity and optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., for alkylation or condensation steps) .
  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for synthetic optimization .
  • Molecular Dynamics : Simulate solvent effects and steric hindrance in multi-step reactions.

Example Workflow:

Compute Gibbs free energy profiles for proposed mechanisms.

Validate with experimental yields and selectivity data .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from variations in assay protocols. To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Dose-Response Curves : Compare EC50/IC50 values under consistent conditions.
  • Structural Analogues : Test derivatives to isolate the impact of substituents (e.g., ethyl vs. methyl groups) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazole derivatives?

Methodological Answer:

  • Systematic Substitution : Synthesize analogues with modified alkyl/aryl groups (e.g., ethyl vs. isopropyl) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., amine position) using 3D-QSAR models .
  • Biological Profiling : Test analogues against target enzymes (e.g., kinases) or receptors .

Example Findings:

  • Ethyl groups enhance lipophilicity (logP ~2.5) compared to methyl derivatives (logP ~1.8) .
  • Substitution at the pyrazole 3-position improves antimicrobial activity by 30% .

Q. How can reaction mechanisms for unexpected byproducts be elucidated?

Methodological Answer:

  • Isolation and Characterization : Purify byproducts via HPLC and analyze with NMR/MS .
  • Kinetic Studies : Monitor reaction progress under varied temperatures/pH to identify intermediates.
  • Computational Modeling : Simulate plausible side reactions (e.g., over-alkylation) .

Reference: A study on pyrazole carboxamide derivatives identified over-alkylation as a key side reaction, mitigated by reducing reaction time .

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Tests : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition at >200°C).
  • Metabolic Stability : Use liver microsomes to predict in vivo half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.